

# Application of D-Lactose Monohydrate in Drug Formulation and Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Lactose monohydrate*

Cat. No.: *B7804260*

[Get Quote](#)

## Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**D-Lactose monohydrate** is a cornerstone excipient in the pharmaceutical industry, valued for its versatility, safety, and cost-effectiveness.<sup>[1][2][3]</sup> This disaccharide, derived from milk, serves multiple functions in drug formulation, acting as a diluent, filler, and binder in solid dosage forms like tablets and capsules.<sup>[1][2][4][5][6]</sup> It is also a critical carrier in dry powder inhaler (DPI) formulations.<sup>[1][7][8]</sup> Its excellent compressibility, flowability, and compatibility with a wide range of active pharmaceutical ingredients (APIs) make it an indispensable component in modern drug delivery systems.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of **D-Lactose monohydrate** in various pharmaceutical contexts.

## Key Applications in Drug Formulation

**D-Lactose monohydrate**'s utility spans a wide array of pharmaceutical dosage forms:

- Tablets: It is a primary choice as a filler and binder, facilitating the production of tablets with uniform weight and hardness.<sup>[1]</sup> Its properties are leveraged in direct compression, wet granulation, and dry granulation manufacturing processes.<sup>[3]</sup>

- Capsules: In capsule formulations, it acts as a diluent to ensure accurate and consistent dosing of the API.[1][4][6]
- Dry Powder Inhalers (DPIs): Lactose particles serve as carriers for micronized drug particles, aiding in their dispersion and delivery to the lungs.[1][7][8][9][10] The particle size distribution of lactose is a critical parameter for the efficiency of DPIs.[11][12]
- Lyophilized Products: It can be used in freeze-dried formulations to provide cake structure and stability.[2]
- Infant Formula: Due to its natural origin in milk, it is a key ingredient in infant formulas.[2][13][14]

## Physicochemical Properties and Quantitative Data

The performance of **D-Lactose monohydrate** as an excipient is dictated by its physical and chemical properties. Various grades are commercially available, each with specific characteristics tailored for different applications.[2][4][6]

Table 1: Typical Physicochemical Properties of **D-Lactose Monohydrate**

| Property            | Value/Range                            | Significance in Formulation                                                     |
|---------------------|----------------------------------------|---------------------------------------------------------------------------------|
| Chemical Formula    | C12H22O11·H2O <sup>[4]</sup>           | Defines the molecule as a hydrated disaccharide.                                |
| Molecular Weight    | 360.31 g/mol <sup>[4]</sup>            | Important for stoichiometric calculations.                                      |
| Water Content       | 4.5 - 5.5% w/w <sup>[4]</sup>          | The presence of water of hydration contributes to its stability. <sup>[1]</sup> |
| Melting Point       | 201-202 °C <sup>[15]</sup>             | Relevant for thermal processing methods.                                        |
| Solubility in Water | Soluble <sup>[1][16]</sup>             | Crucial for drug release and absorption from the dosage form. <sup>[1]</sup>    |
| Taste               | Slightly sweet <sup>[13][15][17]</sup> | Improves the palatability of oral medications.                                  |

Table 2: Particle Size Distribution of Common Lactose Grades for Inhalation

| Lactose Grade       | d10 (µm) | d50 (µm)  | d90 (µm)           | Typical Application                                                                                                       |
|---------------------|----------|-----------|--------------------|---------------------------------------------------------------------------------------------------------------------------|
| Milled Lactose      | < 10     | 10 - 50   | 50 - 150           | Wet granulation for tablets. <a href="#">[11]</a>                                                                         |
| Micronized Lactose  | < 5      | 5 - 15    | > 10 (>90% < 10µm) | Pre-blending with APIs of similar size to prevent segregation, DPIs. <a href="#">[11]</a>                                 |
| Sieved Lactose      | 10 - 50  | 50 - 200  | > 200              | Capsule and sachet filling where good flow is required. <a href="#">[2]</a>                                               |
| Spray-Dried Lactose | 20 - 50  | 100 - 200 | > 250              | Direct compression tableting due to excellent flowability and compressibility.<br><a href="#">[2]</a> <a href="#">[3]</a> |

Data are typical and may vary between suppliers.

## Experimental Protocols

### Tablet Formulation by Direct Compression

Direct compression is a streamlined process for tablet manufacturing, and the choice of excipients is critical for its success. Spray-dried lactose is often preferred for this application due to its excellent flow and compaction properties.[\[3\]](#)[\[18\]](#)

Objective: To prepare tablets containing a model API using **D-Lactose monohydrate** (spray-dried grade) by direct compression.

Materials:

- Active Pharmaceutical Ingredient (API)
- **D-Lactose Monohydrate** (Spray-Dried Grade)
- Microcrystalline Cellulose (MCC) (as a binder/disintegrant)
- Magnesium Stearate (as a lubricant)

Equipment:

- V-blender or other suitable powder blender
- Tablet press with appropriate tooling
- Hardness tester
- Friabilator
- Disintegration tester
- Dissolution apparatus

Protocol:

- Pre-blending:
  1. Accurately weigh the API and **D-Lactose monohydrate**.
  2. Geometrically dilute the API with a portion of the lactose in the blender to ensure uniform distribution.
  3. Add the remaining lactose and MCC to the blender.
  4. Blend for 15-20 minutes to achieve a homogenous mixture.
- Lubrication:
  1. Pass magnesium stearate through a fine-mesh sieve to break up any agglomerates.

2. Add the sieved magnesium stearate to the powder blend.
3. Blend for a further 2-3 minutes. Note: Over-blending with the lubricant can negatively impact tablet hardness and dissolution.

- Compression:
  1. Set up the tablet press with the desired punch and die set.
  2. Adjust the fill depth and compression force to achieve the target tablet weight and hardness.
  3. Compress the lubricated blend into tablets.
- Evaluation:
  1. Weight Variation: Weigh 20 individual tablets and calculate the average weight and standard deviation.
  2. Hardness: Measure the crushing strength of at least 10 tablets.
  3. Friability: Subject a known weight of tablets to abrasion in the friabilator and calculate the percentage weight loss.
  4. Disintegration: Determine the time taken for the tablets to disintegrate in the specified medium.[\[19\]](#)
  5. Dissolution: Perform dissolution testing according to the relevant pharmacopeial monograph for the API.[\[20\]](#)[\[21\]](#)



[Click to download full resolution via product page](#)

#### Direct Compression Manufacturing Process

## Tablet Formulation by Wet Granulation

Wet granulation is a common method used to improve the flow and compression characteristics of powder blends. Milled grades of lactose are often used in this process.[3]

Objective: To prepare granules for tableting using **D-Lactose monohydrate** (milled grade) via wet granulation.

#### Materials:

- Active Pharmaceutical Ingredient (API)
- **D-Lactose Monohydrate** (Milled Grade)
- Starch or other suitable binder
- Purified Water or other granulating fluid
- Magnesium Stearate (lubricant)

- Talc (glidant)

Equipment:

- High-shear mixer/granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Oscillating granulator or conical mill
- Sieves
- V-blender
- Tablet press

Protocol:

- Dry Mixing:

1. Weigh and mix the API, **D-Lactose monohydrate**, and intragrangular portion of the disintegrant in the mixer.

- Wet Massing:

1. Prepare the binder solution (e.g., starch paste).

2. Slowly add the binder solution to the dry powder mix while the mixer is running at a low speed.

3. Continue mixing until a suitable wet mass is formed (endpoint can be determined by the "snowball" test).

- Wet Milling:

1. Pass the wet mass through a coarse screen to break up large agglomerates.

- Drying:

1. Dry the wet granules in a fluid bed dryer or on trays in a drying oven until the desired moisture content is reached (typically 1-2%).
- Dry Milling:
  1. Mill the dried granules to the desired particle size distribution using an oscillating granulator or conical mill.
- Blending and Lubrication:
  1. Transfer the sized granules to a V-blender.
  2. Add the extragranular excipients (e.g., disintegrant, glidant) and blend.
  3. Add the sieved magnesium stearate and blend for a short period.
- Compression:
  1. Compress the final blend into tablets as described in the direct compression protocol.



[Click to download full resolution via product page](#)

Wet Granulation Process Flow

## Characterization of Lactose for Dry Powder Inhalers (DPIs)

The performance of a DPI is highly dependent on the physical properties of the lactose carrier.

[9]

Objective: To characterize the particle size distribution of **D-Lactose monohydrate** intended for use in a DPI formulation.

Method: Laser Diffraction

Equipment:

- Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS)[12][17]
- Dry powder disperser

Protocol:

- Sample Preparation:

1. Ensure the lactose sample is representative of the bulk material by using appropriate sampling techniques (e.g., cone and quartering).

- Instrument Setup:

1. Select the appropriate lens and measurement range for the expected particle size of the lactose.

2. Set the dispersion air pressure. This is a critical parameter and should be optimized to ensure adequate dispersion without causing particle attrition.

- Measurement:

1. Perform a background measurement.

2. Introduce the lactose sample into the disperser.

3. Start the measurement. The instrument will measure the angular scattering of laser light by the dispersed particles.

4. The software will then calculate the particle size distribution based on the Mie or Fraunhofer theory.

- Data Analysis:
  1. Report the particle size distribution in terms of volume-based parameters: d10, d50 (median particle size), and d90.
  2. The span of the distribution  $((d90-d10)/d50)$  is also a useful parameter to describe the width of the distribution.
  3. Pay close attention to the percentage of fine particles (e.g., %  $< 5 \mu\text{m}$ ), as this can significantly impact the performance of the DPI.[\[22\]](#)

## Drug-Excipient Compatibility

While generally considered inert, **D-Lactose monohydrate** can interact with certain APIs.[\[2\]](#) The most notable interaction is the Maillard reaction, which can occur with drugs containing primary or secondary amine groups, leading to discoloration and degradation of the API.[\[23\]](#) The presence of moisture and elevated temperatures can accelerate this reaction.

Screening for Maillard Reaction:

- Prepare binary mixtures of the API and lactose.
- Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).
- Visually inspect the samples for any color change (browning is indicative of the Maillard reaction).
- Use analytical techniques such as HPLC to quantify any degradation of the API.

Anhydrous lactose may be a suitable alternative for moisture-sensitive drugs.[\[23\]](#)

## Signaling Pathways and Logical Relationships in Drug Delivery

The role of **D-Lactose monohydrate** in drug delivery can be visualized as a series of logical relationships that influence the final performance of the dosage form.



[Click to download full resolution via product page](#)

### Influence of Lactose on Drug Product Performance

## Conclusion

**D-Lactose monohydrate** is a versatile and indispensable excipient in pharmaceutical formulation.<sup>[1]</sup> Its well-characterized physical and chemical properties, coupled with its proven safety and performance, make it a reliable choice for a wide range of drug delivery applications. A thorough understanding of the different grades of lactose and their suitability for various manufacturing processes is essential for the successful development of robust and effective drug products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lactose Monohydrate: A Key Excipient in Pharmaceutical Formulation [celluloseankit.com]
- 2. Lactose in Pharmaceutical Applications [drug-dev.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scribd.com [scribd.com]

- 5. drugs.com [drugs.com]
- 6. Lactose Monohydrate - CD Formulation [formulationbio.com]
- 7. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. dfepharma.com [dfepharma.com]
- 11. Lactose Particle Size Analysis [sympatec.com]
- 12. dfepharma.com [dfepharma.com]
- 13. Lactose Monohydrate: Uses, Side Effects, and More [healthline.com]
- 14. nbinno.com [nbinno.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 21. rssl.com [rssl.com]
- 22. Defining the Critical Material Attributes of Lactose Monohydrate in Carrier Based Dry Powder Inhaler Formulations Using Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Compaction of lactose drug mixtures: quantification of the extent of incompatibility by FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of D-Lactose Monohydrate in Drug Formulation and Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7804260#application-of-d-lactose-monohydrate-in-drug-formulation-and-delivery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)